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molecular formula C17H20O2 B8761066 4,4'-Pentane-1,5-diyldiphenol CAS No. 10365-62-5

4,4'-Pentane-1,5-diyldiphenol

Cat. No. B8761066
M. Wt: 256.34 g/mol
InChI Key: VEHPPSVZSCLARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04666909

Procedure details

A mixture of 1,5-bis(4-methoxyphenyl)pentane of Example 8 (60 g, 0.21 mole), 150 ml of hydrobromic acid (47%) and 200 ml of glacial acetic acid was refluxed for 4.5 hours. It was concentrated to a thick liquid, dissolved in ethyl acetate, washed with water, dried over anhydrous magnesium sulfate and concentrated to give 53.0 g of a thick oil. NMR and TLC confirmed the structure.
Name
1,5-bis(4-methoxyphenyl)pentane
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([O:20]C)=[CH:16][CH:15]=2)=[CH:5][CH:4]=1.Br>C(O)(=O)C>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]2[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
1,5-bis(4-methoxyphenyl)pentane
Quantity
60 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCCCCC1=CC=C(C=C1)OC
Name
Quantity
150 mL
Type
reactant
Smiles
Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4.5 hours
Duration
4.5 h
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated to a thick liquid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCCCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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